molecular formula C16H14N4O3 B2855363 Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate CAS No. 1797822-83-3

Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate

Cat. No.: B2855363
CAS No.: 1797822-83-3
M. Wt: 310.313
InChI Key: MUWCFHBWOCRUPD-UHFFFAOYSA-N
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Description

“Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine (PP) derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have recently attracted a lot of attention in material science due to their significant photophysical properties .


Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The PP derivatives synthesis has been widely studied; thus, various reviews related to the obtention and later derivatization steps have been described in the literature .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C16H14N4O3 and its molecular weight is 310.313.

Scientific Research Applications

Pharmacological Applications

  • Cognitive Impairment Treatment : A study on the development of phosphodiesterase 1 (PDE1) inhibitors for cognitive deficits associated with schizophrenia and Alzheimer's disease identified a clinical candidate with picomolar inhibitory potency. This research emphasizes the potential of derivatives of "Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate" in treating neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Synthesis of Heterocyclic Compounds

  • Heterocyclic System Synthesis : Another study utilized derivatives for the synthesis of various heterocyclic systems, demonstrating the compound's versatility as a reagent in preparing pharmacologically active molecules (Toplak et al., 1999).

Antimicrobial and Anti-inflammatory Agents

  • Antimicrobial Activity : Research on pyrazolo[3,4-d]pyrimidine-based inhibitors has shown promising activities against Gram-positive bacteria, indicating potential applications in developing new antimicrobial agents (Ali et al., 2003).

  • Anti-inflammatory and Antimicrobial Activities : A series of derivatives were synthesized and evaluated for their anti-inflammatory and antimicrobial properties, with some showing significant activity comparable to standard drugs. This highlights the compound's application in designing non-ulcerogenic anti-inflammatory drugs with additional antimicrobial benefits (Aggarwal et al., 2014).

Future Directions

The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines highlight their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This suggests promising future directions for the development of new therapeutic agents.

Properties

IUPAC Name

methyl 4-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-10-7-14-17-8-13(9-20(14)19-10)18-15(21)11-3-5-12(6-4-11)16(22)23-2/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWCFHBWOCRUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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